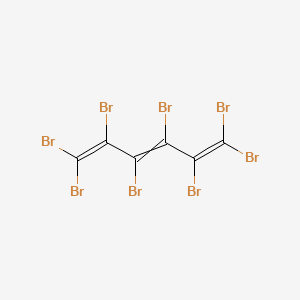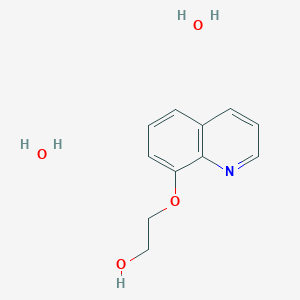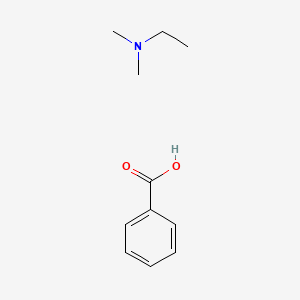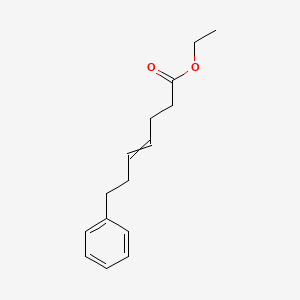![molecular formula C7H13NO3S2 B14284248 L-Alanine, N-methyl-N-[(methyldithio)acetyl]- CAS No. 138148-61-5](/img/structure/B14284248.png)
L-Alanine, N-methyl-N-[(methyldithio)acetyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, N-methyl-N-[(methyldithio)acetyl]- is a modified amino acid derivative. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the alanine backbone, and an acetyl group linked to a methyldithio moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-methyl-N-[(methyldithio)acetyl]- typically involves the methylation of the nitrogen atom in L-alanine, followed by the introduction of the methyldithioacetyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to minimize impurities and maximize yield, ensuring the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine, N-methyl-N-[(methyldithio)acetyl]- can undergo various chemical reactions, including:
Oxidation: The methyldithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield simpler derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler amino acid derivatives.
Aplicaciones Científicas De Investigación
L-Alanine, N-methyl-N-[(methyldithio)acetyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of L-Alanine, N-methyl-N-[(methyldithio)acetyl]- involves its interaction with specific molecular targets and pathways. The methyldithio group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The acetyl group may also play a role in modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanine, N-methyl-: A simpler derivative without the methyldithioacetyl group.
N-Methyl-L-alanine: Another derivative with a methyl group attached to the nitrogen atom.
L-Alanine, N-acetyl-: Contains an acetyl group but lacks the methyldithio moiety.
Uniqueness
L-Alanine, N-methyl-N-[(methyldithio)acetyl]- is unique due to the presence of both the methyldithio and acetyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
138148-61-5 |
|---|---|
Fórmula molecular |
C7H13NO3S2 |
Peso molecular |
223.3 g/mol |
Nombre IUPAC |
(2S)-2-[methyl-[2-(methyldisulfanyl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C7H13NO3S2/c1-5(7(10)11)8(2)6(9)4-13-12-3/h5H,4H2,1-3H3,(H,10,11)/t5-/m0/s1 |
Clave InChI |
RIRNEBWJRJDNNQ-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)N(C)C(=O)CSSC |
SMILES canónico |
CC(C(=O)O)N(C)C(=O)CSSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)

![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)




![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)
![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)



